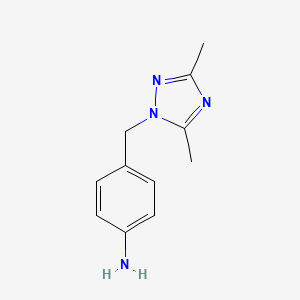

4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline

Description

Properties

Molecular Formula |

C11H14N4 |

|---|---|

Molecular Weight |

202.26 g/mol |

IUPAC Name |

4-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]aniline |

InChI |

InChI=1S/C11H14N4/c1-8-13-9(2)15(14-8)7-10-3-5-11(12)6-4-10/h3-6H,7,12H2,1-2H3 |

InChI Key |

BPEFDVRUPWOZSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=N1)C)CC2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with an appropriate dicarbonyl compound, followed by cyclization.

Substitution with Methyl Groups: The triazole ring is then methylated at positions 3 and 5 using methylating agents such as methyl iodide in the presence of a base.

Attachment of the Aniline Group: The final step involves the reaction of the methylated triazole with aniline in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the triazole ring or the aniline group.

Reduction: Reduced forms of the triazole ring or the aniline group.

Substitution: Substituted derivatives at the aniline group.

Scientific Research Applications

4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The compound may inhibit enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding modes and interactions with target proteins are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Structural and Functional Differences:

- Heterocycle Type: While 4a uses an imidazole ring, 4b and the target compound employ a 1,2,4-triazole.

- Biological Activity : Compounds like SR-3306 incorporate additional aromatic systems (e.g., pyrimidine and morpholine), broadening their kinase-inhibitory profiles compared to simpler aniline-triazole hybrids .

Biological Activity

4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)aniline is a compound that incorporates a triazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

- Molecular Formula : C₁₁H₁₄N₄

- Molecular Weight : 202.26 g/mol

- CAS Number : 1248992-53-1

Biological Activity Overview

The biological activities of triazole derivatives, including this compound, have been extensively studied. These activities include:

Antimicrobial Activity

Triazoles are known for their antifungal properties. Research indicates that compounds with triazole moieties exhibit significant activity against various fungal strains. For instance:

- Fungal Inhibition : Studies have shown that this compound can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus niger.

Anticancer Activity

Triazole-containing compounds have shown promise in cancer treatment. Specific studies report that certain triazole derivatives can inhibit cell proliferation in various cancer cell lines:

- Mechanism : The compound may inhibit enzymes related to cancer cell metabolism and proliferation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound:

- Cell Signaling : It influences cell function by affecting signaling pathways involved in gene expression and cellular metabolism.

- Gene Regulation : Alterations in the expression of genes involved in cell cycle regulation and apoptosis have been observed.

The mechanism of action involves interactions with various molecular targets:

- Enzyme Inhibition : The triazole ring can bind to enzymes and receptors, influencing biological pathways.

- For example, it inhibits ent-kaurene oxidase, an enzyme involved in gibberellin biosynthesis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Uniconazole | Triazole | Plant growth regulator |

| Paclobutrazol | Triazole | Growth inhibition in plants |

| Triapenthenol | Triazole | Plant growth regulatory activity |

Case Studies and Research Findings

- Antifungal Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Candida albicans, showcasing its potential as an antifungal agent.

- Anticancer Properties : In vitro studies on human cancer cell lines revealed that the compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment.

- Plant Growth Regulation : Experimental applications indicated that the compound significantly increased the biomass of treated plants by up to 30%, indicating its role as a plant growth regulator.

Q & A

Q. Methodological Answer :

- X-ray crystallography : Single crystals are grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures). The SHELX suite is used for structure solution and refinement, with hydrogen bonding networks analyzed to confirm the triazole-aniline linkage .

- Complementary techniques :

Advanced: How can computational methods predict the pharmacokinetic and bioactivity profiles of this compound?

Q. Methodological Answer :

- Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., kinase enzymes). The triazole moiety often shows strong hydrogen bonding with ATP-binding pockets .

- ADMET prediction : Tools like SwissADME assess:

- Solubility : LogP ~2.1 (moderate lipophilicity) aligns with experimental solubility of 19.7 µg/mL at pH 7.4 .

- Metabolic stability : CYP3A4-mediated oxidation is predicted due to the methyl groups .

Advanced: What strategies enhance reaction efficiency in synthesizing derivatives of this compound?

Q. Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 100°C) for cyclization steps, improving yield by 20–30% .

- Flow chemistry : Continuous flow reactors optimize exothermic steps (e.g., nitration) by maintaining precise temperature control, minimizing byproducts .

- Catalyst screening : Pd/C or Raney Ni for selective reductions, avoiding over-reduction of the triazole ring .

Advanced: How does the compound’s structure influence its antimicrobial activity, and what assays are used to validate this?

Q. Methodological Answer :

- Structure-activity relationship (SAR) :

- Assays :

- MIC determination : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-kill kinetics : Confirms bactericidal vs. bacteriostatic effects .

Basic: What are the key physicochemical properties of this compound, and how do they impact experimental design?

Q. Experimental Impact :

- Low solubility necessitates DMSO stock solutions (<1% v/v in cell assays) to avoid solvent toxicity .

Advanced: How are contradictions in spectral data resolved during structural elucidation?

Q. Methodological Answer :

- Case example : Discrepancies in ¹H NMR splitting patterns may arise from rotameric states of the CH₂ bridge. Solutions include:

- Variable-temperature NMR to observe coalescence at higher temps.

- 2D-COSY to confirm coupling between CH₂ and adjacent protons .

- Cross-validation : Compare experimental IR (C=N stretch ~1600 cm⁻¹) with DFT-calculated spectra .

Advanced: What role does the compound play in coordination chemistry, and how are its metal complexes characterized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.